molecular formula C15H16BrNO3S B2715136 2-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide CAS No. 2034315-02-9

2-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide

Cat. No. B2715136
CAS RN: 2034315-02-9
M. Wt: 370.26
InChI Key: LWGZVRUMIVBIAI-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide is a chemical compound that has been studied extensively in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BTEB and has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of BTEB is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. BTEB has also been found to inhibit the expression of certain genes involved in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
BTEB has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. BTEB has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, BTEB has been shown to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using BTEB in lab experiments is its wide range of biochemical and physiological effects. This makes it a useful compound for studying various biological processes. However, one of the limitations of using BTEB is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on BTEB. One area of research is the development of more efficient synthesis methods for BTEB. Another area of research is the investigation of BTEB's potential therapeutic applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of BTEB and its effects on various biological processes.

Synthesis Methods

The synthesis of BTEB involves a series of chemical reactions. The starting materials for the synthesis are 2-bromoethylamine hydrobromide and 2-(2-hydroxyethoxy)ethylamine. These two compounds are reacted with 3-bromothiophene-2-carbonyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with benzoyl chloride to form the final product, 2-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide.

Scientific Research Applications

BTEB has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. BTEB has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, BTEB has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-bromo-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3S/c16-13-4-2-1-3-12(13)15(19)17-9-14(20-7-6-18)11-5-8-21-10-11/h1-5,8,10,14,18H,6-7,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGZVRUMIVBIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CSC=C2)OCCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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